molecular formula C7H13NO3 B14775104 Methyl 6-methylmorpholine-3-carboxylate

Methyl 6-methylmorpholine-3-carboxylate

Cat. No.: B14775104
M. Wt: 159.18 g/mol
InChI Key: SZKVUFBDFLAYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methylmorpholine-3-carboxylate is a morpholine-derived ester featuring a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. A stereoisomer of this compound, methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride (CAS 2925069-12-9), is commercially available as a high-purity research chemical. It is synthesized for specialized applications in pharmaceutical and organic chemistry, often serving as a chiral building block. The compound is priced at a premium (e.g., $11,590.90 for 5 g), reflecting its niche use and complex synthesis requiring extended lead times .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 6-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-3-8-6(4-11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3

InChI Key

SZKVUFBDFLAYGB-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methylmorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methylmorpholine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 6-methylmorpholine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between Methyl 6-methylmorpholine-3-carboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride C8H16ClNO3 209.67 2925069-12-9 Morpholine ring, 6-methyl, 3-carboxylate, hydrochloride salt
Methyl 3-methylmorpholine-3-carboxylate hydrochloride C8H14ClNO3 207.66 1205749-06-9 Morpholine ring, 3-methyl, 3-carboxylate, hydrochloride salt
Methyl 3-aminocyclopentanecarboxylate C7H13NO2 143.18 1314922-38-7 Cyclopentane ring, 3-amino, 3-carboxylate
Methyl 6-alkylamino-3-pyridazinecarboxylate C6H8N3O2R* ~165–220 N/A Pyridazine ring (2 N atoms), 6-alkylamino, 3-carboxylate
Methyl 1-methyl-β-carboline-3-carboxylate C14H12N2O2 240.26 N/A β-Carboline tricyclic system, 1-methyl, 3-carboxylate

*R = alkyl group (e.g., methyl, ethyl).

Physicochemical Properties

  • Solubility: Morpholine derivatives (e.g., hydrochloride salts) exhibit higher water solubility due to ionic character . Cyclopentane-based esters (e.g., Methyl 3-aminocyclopentanecarboxylate) are less polar, favoring organic solvents like ethanol . Pyridazine derivatives show moderate polarity, balancing solubility in polar aprotic solvents (e.g., DMF) and alcohols .
  • Thermal Stability :

    • Methyl 1-methyl-β-carboline-3-carboxylate has a melting point >200°C, attributed to its rigid aromatic structure .
    • Morpholine esters (e.g., hydrochloride salts) typically decompose before melting, requiring storage at controlled temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.